Morpholine, 2-(3-methylphenyl)-, hydrochloride, also known by its chemical formula CHClNO, is a derivative of morpholine characterized by the presence of a 3-methylphenyl group. This compound is a hydrochloride salt formed when morpholine reacts with hydrochloric acid. Morpholine itself is a heterocyclic organic compound that contains both amine and ether functional groups, making it a versatile building block in organic synthesis. The compound typically appears as a white crystalline solid and has a molecular weight of approximately 177.24 g/mol .
The presence of the ether oxygen in the morpholine structure reduces the nucleophilicity compared to other secondary amines like piperidine .
Morpholine derivatives have been studied for their biological activities. Specifically, morpholine, 2-(3-methylphenyl)-, hydrochloride has shown potential in pharmacological applications due to its structural properties. Some studies suggest that compounds containing morpholine rings exhibit:
The specific biological activity of morpholine, 2-(3-methylphenyl)-, hydrochloride may vary based on its interaction with biological targets .
The synthesis of morpholine, 2-(3-methylphenyl)-, hydrochloride can be achieved through several methods:
Morpholine, 2-(3-methylphenyl)-, hydrochloride has various applications across different fields:
Research into interaction studies involving morpholine, 2-(3-methylphenyl)-, hydrochloride has focused on its binding affinity to various biological targets. These studies often explore:
Such studies help elucidate the pharmacological potential and safety profile of this compound .
Several compounds share structural similarities with morpholine, 2-(3-methylphenyl)-, hydrochloride. Here are some notable examples:
| Compound Name | Chemical Formula | Molecular Weight | Unique Features |
|---|---|---|---|
| Morpholine | CHNO | 87.12 g/mol | Basic amine and ether functionality |
| Piperidine | CHN | 85.15 g/mol | Saturated six-membered ring; more nucleophilic |
| N-Methylmorpholine | CHNO | 101.15 g/mol | Methylated nitrogen increases basicity |
| 3-Methylmorpholine | CHNO | 101.15 g/mol | Contains methyl group at the third position |
Morpholine, 2-(3-methylphenyl)-, hydrochloride stands out due to its specific substitution pattern and resultant biological activity profile compared to these similar compounds. Its unique combination of properties makes it particularly valuable in pharmaceutical synthesis and agricultural applications .
The compound emerged as part of broader efforts to develop morpholine derivatives for pharmaceutical applications. While its exact discovery timeline remains undocumented in public literature, patent filings from the early 2000s describe synthetic routes to structurally related 2-tolylmorpholine derivatives, highlighting industrial interest in this class of molecules. Contemporary synthetic methods, such as copper-promoted alkene oxyamination and diastereoselective ring expansion, have refined its preparation, enabling access to stereochemically defined variants for drug discovery.
The systematic IUPAC name is 2-(3-methylphenyl)morpholine hydrochloride. Common synonyms include:
The compound is uniquely identified by CAS 61151-64-2.
The structure comprises a morpholine ring (oxygen at position 1, nitrogen at position 4) substituted at the 2-position with a 3-methylphenyl group, forming a hydrochloride salt.
2D Structure:
O | N—C2—C1(methylphenyl) 3D Conformation: The morpholine ring adopts a chair conformation, with the 3-methylphenyl group occupying an equatorial position to minimize steric strain.
InChI=1S/C11H15NO.ClH/c1-9-3-2-4-10(7-9)11-8-12-5-6-13-11;/h2-4,7,11-12H,5-6,8H2,1H3;1H CC1=CC(=CC=C1)C2CNCCO2.Cl Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO | |
| Molecular Weight | 213.70 g/mol | |
| CAS Registry Number | 61151-64-2 | |
| IUPAC Name | 2-(3-methylphenyl)morpholine hydrochloride |
Morpholine derivatives are pivotal in drug design due to their bioavailability and ability to modulate pharmacokinetic properties. Recent studies highlight 2-(3-methylphenyl)morpholine hydrochloride as:
This article aims to:
The morpholine ring system in 2-(3-methylphenyl)morpholine hydrochloride adopts a six-membered heterocyclic structure containing both oxygen and nitrogen heteroatoms [8]. Advanced spectroscopic studies have revealed that morpholine exists predominantly in chair conformations, with two distinct forms: Chair-Equatorial and Chair-Axial [9] [10]. The Chair-Equatorial conformer represents the most thermodynamically stable configuration, while the Chair-Axial conformer exhibits slightly higher energy with a stabilization difference of approximately 109 ± 4 cm⁻¹ [9] [12].
Theoretical calculations demonstrate that chair conformers possess significantly higher symmetry and enhanced stability compared to alternative boat conformations, with stabilization energies of approximately 25.06 kilojoules per mole [33]. The morpholine ring maintains a chair conformation with 98% of the puckering describable as an ideal cyclohexane chair structure [27]. In the equatorial position, the nitrogen-bound hydrogen atom experiences reduced steric interactions, contributing to the enhanced stability of this conformational arrangement [11] [12].
The substitution pattern at the 2-position of the morpholine ring introduces conformational constraints through the attached 3-methylphenyl group [6]. Ring inversion dynamics in morpholine derivatives exhibit energy barriers ranging from 9.2 to 10.3 kilocalories per mole, with lower values observed when electron-withdrawing substituents are present [40]. The morpholine nitrogen atom adopts a flattened pyramidal geometry, which influences the overall molecular conformation and intermolecular interactions [27].
The 3-methylphenyl substituent introduces both electronic and steric effects that significantly influence the molecular properties of the compound [13] [35]. The methyl group positioned at the meta location on the benzene ring functions as an electron-donating group through inductive effects, moderately increasing electron density in the aromatic system [35] [36]. Meta-substitution patterns typically result in less pronounced electronic effects compared to ortho or para positions, as the substituent cannot participate in direct resonance with reaction centers [36] [37].
Steric effects arising from the 3-methylphenyl group contribute to conformational preferences and intermolecular interactions [7]. The methyl substituent occupies space that can influence molecular packing in the crystalline state and affect the accessibility of reactive sites. Electronic meta-substituent effects demonstrate additivity in aromatic systems, with the methyl group contributing consistent electronic influence regardless of other substituents present [13].
The aromatic ring orientation relative to the morpholine system is influenced by both electronic conjugation and steric considerations [32]. Computational studies indicate that electron-donating groups like methyl substituents can modify the electronic properties of connected heterocyclic systems, potentially affecting spectroscopic characteristics and reactivity patterns [32] [39].
Hydrochloride salt formation significantly alters the structural characteristics of 2-(3-methylphenyl)morpholine [14]. The protonation of the morpholine nitrogen creates a positively charged ammonium center, fundamentally changing the electronic distribution and hydrogen bonding capabilities of the molecule [14] [28]. Salt formation enhances water solubility and decreases lipophilicity, as evidenced by reduced partition coefficient values in hydrochloride salts compared to free base forms [14].
The hydrochloride counterion forms ionic interactions with the protonated morpholine nitrogen, creating a stable ionic pair that influences crystalline packing and solid-state properties [27]. Spectroscopic analysis reveals characteristic downfield shifts in Nuclear Magnetic Resonance spectra upon salt formation, particularly for protons in proximity to the nitrogen center [14]. The structural rigidity imposed by salt formation can restrict conformational flexibility and influence thermal stability properties [34].
Crystallographic studies of morpholine derivatives indicate that hydrochloride salts typically adopt specific space group arrangements that optimize ionic interactions while minimizing steric conflicts [27]. The presence of the chloride anion creates additional hydrogen bonding opportunities, contributing to enhanced crystalline stability and modified physical properties compared to the neutral compound [27] [34].
The molecular formula of morpholine, 2-(3-methylphenyl)-, hydrochloride is C₁₁H₁₆ClNO, representing the composition of the protonated morpholine derivative with its associated chloride counterion [1] [4]. The compound possesses a molecular weight of 213.70 grams per mole, calculated from the constituent atomic masses including the hydrochloride salt component [1] [3] [4].
The empirical composition reflects the structural components: eleven carbon atoms forming the morpholine ring and 3-methylphenyl substituent, sixteen hydrogen atoms distributed across aliphatic and aromatic positions, one nitrogen atom within the morpholine heterocycle, one oxygen atom in the morpholine ring, and one chlorine atom from the hydrochloride salt [1] [4]. This molecular formula corresponds to the Chemical Abstracts Service registry number 61151-64-2, providing unique identification for this specific chemical entity [1] [4].
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₁H₁₆ClNO | [1] [4] |
| Molecular Weight | 213.70 g/mol | [1] [3] [4] |
| CAS Registry Number | 61151-64-2 | [1] [4] |
| Standard InChI Key | JYTAATTUJHIJKH-UHFFFAOYSA-N | [4] |
Morpholine, 2-(3-methylphenyl)-, hydrochloride exists as a crystalline solid under standard ambient conditions [4]. The compound typically exhibits a white to off-white appearance, characteristic of morpholine hydrochloride salts [4]. The crystalline nature results from the ionic interactions between the protonated morpholine cation and chloride anion, which promote ordered solid-state packing arrangements [27].
The physical appearance can vary slightly depending on crystallization conditions and purity levels, but maintained within the white to pale yellow color range typical for morpholine derivatives [17]. The compound demonstrates hygroscopic properties common to morpholine salts, requiring appropriate storage conditions to prevent moisture absorption [20]. Particle size and crystal habit can influence the apparent density and flow properties of the solid material [27].
Thermal analysis of morpholine, 2-(3-methylphenyl)-, hydrochloride reveals decomposition occurring at temperatures between 190-195°C rather than traditional melting [4]. This decomposition temperature reflects the thermal instability of the hydrochloride salt under elevated temperature conditions [31]. Morpholine derivatives generally demonstrate thermal stability up to approximately 150°C, with significant degradation beginning at temperatures above 175°C [31].
Thermal degradation studies indicate that morpholine compounds maintain structural integrity in moderate temperature ranges but undergo decomposition reactions at higher temperatures [19] [31]. The presence of the hydrochloride salt may influence thermal stability through ionic interactions that either stabilize or destabilize the molecular structure depending on the specific thermal conditions [19] [42].
Thermogravimetric analysis of morpholine derivatives reveals multiple decomposition steps, typically involving water elimination, chloride anion removal, and organic ligand degradation [19]. The thermal behavior demonstrates that morpholine-containing compounds exhibit relatively high thermal stability compared to other nitrogen-containing heterocycles, making them suitable for applications requiring moderate temperature resistance [31] [42].
| Thermal Property | Value | Reference |
|---|---|---|
| Decomposition Temperature | 190-195°C | [4] |
| Thermal Stability Range | 150-175°C | [31] |
| Degradation Onset | >175°C | [31] |
The solubility characteristics of morpholine, 2-(3-methylphenyl)-, hydrochloride are significantly enhanced by the presence of the hydrochloride salt [14] [20]. Salt formation increases water solubility through ionic interactions and hydrogen bonding capabilities with polar solvents [14]. Morpholine itself demonstrates complete miscibility with water and dissolves readily in polar organic solvents including alcohols, ketones, and ethers [20].
The hydrochloride salt form exhibits enhanced solubility in polar protic solvents due to the ionic nature of the compound and the ability to form hydrogen bonds through both the protonated nitrogen and chloride anion [14]. Solubility in nonpolar solvents remains limited due to the ionic character introduced by salt formation [20]. The partition coefficient is substantially reduced in the hydrochloride form compared to the free base, indicating increased hydrophilic character [14].
Quantitative solubility data for morpholine derivatives in various solvent systems demonstrates the influence of the hydrochloride salt on dissolution behavior [44]. The enhanced water solubility makes the hydrochloride salt particularly suitable for applications requiring aqueous formulations or polar solvent systems [20] [44].
Nuclear Magnetic Resonance spectroscopic analysis of morpholine, 2-(3-methylphenyl)-, hydrochloride reveals characteristic chemical shifts and coupling patterns that reflect the molecular structure and conformational behavior [21] [40]. The morpholine ring protons exhibit distinct multiplet patterns, with protons adjacent to oxygen appearing at approximately 3.86 parts per million and those adjacent to nitrogen at 3.04 parts per million [21].
The morpholine ring system demonstrates an AA′XX′ spectrum pattern due to the fixed chair conformation and the significant chemical shift difference between oxygen-adjacent and nitrogen-adjacent protons [21]. This spectral pattern results from the gauche arrangement of protons in the chair conformation, creating characteristic coupling relationships that distinguish morpholine derivatives from other heterocyclic compounds [21].
Protons on the 3-methylphenyl substituent appear in the aromatic region between 7.0-7.5 parts per million, with the methyl group resonating around 2.3-2.4 parts per million [14]. Salt formation with hydrochloric acid induces downfield shifts in protons near the nitrogen center, providing spectroscopic evidence for protonation and ionic interactions [14].
| NMR Assignment | Chemical Shift | Multiplicity | Reference |
|---|---|---|---|
| Morpholine CH₂ (O-adjacent) | 3.86 ppm | Multiplet | [21] |
| Morpholine CH₂ (N-adjacent) | 3.04 ppm | Multiplet | [21] |
| Aromatic H (meta to CH₃) | 7.0-7.5 ppm | Multiple signals | [14] |
| CH₃ group | 2.3-2.4 ppm | Singlet | [14] |
Infrared spectroscopic characterization of morpholine, 2-(3-methylphenyl)-, hydrochloride provides detailed information about functional group vibrations and molecular interactions [22]. The nitrogen-hydrogen stretching vibrations appear in the region between 3320-3336 wavenumbers, with distinct bands corresponding to equatorial and axial conformers of the morpholine ring [12] [22].
Carbon-hydrogen stretching vibrations are observed in multiple regions: aromatic carbon-hydrogen stretches appear between 3000-3100 wavenumbers, while aliphatic carbon-hydrogen stretches occur in the 2800-3000 wavenumber range [22]. The morpholine ring system exhibits characteristic carbon-oxygen stretching vibrations between 1100-1200 wavenumbers, corresponding to the ether linkage within the heterocyclic structure [22].
Carbon-nitrogen stretching vibrations associated with the morpholine ring appear in the 1000-1100 wavenumber region [22]. Fermi resonances between fundamental vibrations and overtone or combination bands contribute to the complexity of the infrared spectrum, particularly in the carbon-hydrogen stretching regions [12]. The presence of the hydrochloride salt may introduce additional vibrational modes associated with ionic interactions and modified hydrogen bonding patterns [22].
Ultraviolet-visible spectroscopic analysis of morpholine derivatives reveals characteristic electronic transitions that provide insight into the molecular electronic structure [24] [25]. The room temperature ultraviolet absorption spectrum of morpholine exhibits a bimodal appearance with a long wavelength onset at approximately 255 nanometers and a secondary absorption rise at approximately 220 nanometers [24].
The longest wavelength absorption band is assigned to the σ* ← n transition, corresponding to excitation from the nitrogen lone pair to an antibonding orbital [24]. The more intense absorption at shorter wavelengths corresponds to Rydberg ← n transitions involving higher energy excited states [24]. These electronic transitions are characteristic of nitrogen-containing heterocycles and provide diagnostic information for structural identification [24] [25].
The 3-methylphenyl substituent may contribute additional electronic transitions associated with the aromatic π-system, although these typically occur at shorter wavelengths and may overlap with the morpholine transitions [25]. The overall ultraviolet-visible spectrum provides valuable information about the electronic properties and potential photochemical behavior of the compound [24].
Mass spectrometric analysis of morpholine, 2-(3-methylphenyl)-, hydrochloride provides definitive molecular weight confirmation and fragmentation pattern information [26]. The protonated molecular ion appears at mass-to-charge ratio 214, corresponding to [M+H]⁺ for the compound [26]. Loss of hydrogen chloride generates a fragment ion at mass-to-charge ratio 178, representing [M-HCl+H]⁺ [26].
Characteristic morpholine ring fragmentation produces ions at mass-to-charge ratios 86 and 57, resulting from specific bond cleavages within the heterocyclic structure [26]. The fragment at mass-to-charge ratio 86 corresponds to loss of a hydrogen atom from the molecular ion, producing C₄H₈NO⁺ [26]. The fragment at mass-to-charge ratio 57 results from loss of a CH₂O radical, yielding C₃H₇N⁺ [26].
Single photon ionization studies demonstrate that morpholine derivatives undergo specific fragmentation pathways that can be enhanced through vibrational excitation [26]. The mass spectrometric fragmentation patterns provide structural confirmation and can be used for quantitative analysis of morpholine derivatives in complex mixtures [25] [26].
Crystallographic analysis of morpholine derivatives reveals systematic structural features that characterize the solid-state organization [27]. Morpholine compounds typically crystallize in orthorhombic crystal systems with space group P2₁2₁2₁, reflecting the asymmetric nature of substituted morpholine derivatives [27]. The morpholine ring adopts a chair conformation in the crystalline state, with the hydrogen atom occupying an equatorial position [27].
Primary bond distances and angles in morpholine derivatives fall within expected ranges for six-membered heterocyclic compounds containing oxygen and nitrogen heteroatoms [27]. The chair conformation accounts for 98% of the puckering, closely resembling ideal cyclohexane geometry with modifications due to heteroatom presence [27]. Intermolecular hydrogen bonding patterns involve nitrogen-hydrogen to nitrogen interactions, creating chain-like assemblies in the crystal structure [27].
The solid-state packing is further stabilized by weak carbon-hydrogen to oxygen interactions between molecules in neighboring chains [27]. The crystalline structure demonstrates the influence of both ionic interactions in the hydrochloride salt and secondary interactions that contribute to overall crystal stability [27]. X-ray diffraction data provides precise atomic coordinates and thermal displacement parameters that characterize the molecular geometry and crystal packing efficiency [27].
| Crystallographic Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | [27] |
| Space Group | P2₁2₁2₁ | [27] |
| Ring Conformation | Chair (98% puckering) | [27] |
| NH⋯N Distance | 2.35 Å | [27] |
The acid-base properties of morpholine, 2-(3-methylphenyl)-, hydrochloride are fundamentally influenced by the basicity of the morpholine nitrogen atom [28]. Morpholine itself exhibits relatively strong basic character with a pKa value of approximately 8.7, although this basicity is reduced compared to other nitrogen-containing heterocycles due to the electron-withdrawing influence of the oxygen atom [28]. Upon substitution with aromatic groups, the basicity typically ranges from pKa 6.0 to 7.9 [28].
The 3-methylphenyl substituent introduces electronic effects that can modulate the basicity of the morpholine nitrogen [28] [35]. The methyl group functions as an electron-donating substituent through inductive effects, potentially increasing the electron density at the nitrogen center and enhancing basicity [35]. However, the meta-position limits direct resonance interactions, minimizing the electronic influence compared to ortho or para substitution patterns [36].
Hydrochloride salt formation results from protonation of the morpholine nitrogen by hydrochloric acid, creating a stable ionic compound [14]. The salt formation equilibrium depends on the relative pKa values of the morpholine derivative and the conjugate acid-base pair involved [28]. The enhanced water solubility of the hydrochloride salt reflects the favorable hydration of the ionic species compared to the neutral free base [14].
The partition coefficient of morpholine, 2-(3-methylphenyl)-, hydrochloride represents a critical parameter for understanding the compound's lipophilic-hydrophilic balance [14] [29]. Salt formation with hydrochloric acid significantly reduces the partition coefficient compared to the free base form, indicating enhanced hydrophilic character [14]. The logarithmic partition coefficient (log P) typically decreases from positive values in the free base to near-zero or negative values in the hydrochloride salt [14].
Morpholine derivatives demonstrate well-balanced lipophilic-hydrophilic profiles that contribute to desirable physical and chemical properties [28]. The morpholine ring itself offers moderate lipophilicity, while the oxygen atom provides hydrogen bond acceptor functionality that enhances hydrophilic interactions [28]. The 3-methylphenyl substituent contributes aromatic character and moderate lipophilicity to the overall molecular profile [28].
Chromatographic methods provide accurate determination of partition coefficients for morpholine derivatives, enabling correlation with biological activity and physical properties [29]. The partition coefficient influences solubility behavior, membrane permeability, and distribution characteristics in multiphasic systems [29]. Salt formation represents an effective strategy for modifying lipophilicity to achieve desired physicochemical properties [14] [29].
The thermal behavior of morpholine, 2-(3-methylphenyl)-, hydrochloride demonstrates characteristic stability patterns and decomposition pathways [30] [31]. Morpholine compounds maintain thermal stability up to approximately 150°C, with significant degradation beginning above 175°C [31]. The hydrochloride salt may exhibit modified thermal stability due to ionic interactions and altered intermolecular forces [19] [31].
Photochemical behavior of morpholine derivatives involves specific degradation pathways when exposed to ultraviolet radiation [30]. Photocatalytic degradation studies demonstrate that morpholine compounds undergo oxidative transformations leading to hydroxy and oxo derivatives [30]. The degradation process involves formation of five-membered ring compounds and nitrogen-containing aliphatic intermediates [30].
The thermal decomposition of morpholine derivatives typically proceeds through multiple steps, including water elimination, chloride removal in salt forms, and organic fragment degradation [19]. Thermogravimetric analysis reveals that morpholine compounds exhibit higher thermal stability compared to many other nitrogen heterocycles, making them suitable for moderate temperature applications [31] [42]. The photochemical stability is influenced by the electronic properties of substituents and the overall molecular structure [30] [32].
| Thermal Property | Temperature Range | Behavior | Reference |
|---|---|---|---|
| Thermal Stability | Up to 150°C | Stable | [31] |
| Degradation Onset | 175°C | Significant degradation | [31] |
| Decomposition | 190-195°C | Complete breakdown | [4] |
| Photodegradation | UV exposure | Oxidative transformation | [30] |
| Route | Key Reagents (molar ratio) | Representative Conditions | Isolated Yield | Notes |
|---|---|---|---|---|
| Phenacyl‐halide sequence | 3-Methylphenacyl bromide : 2-(hydroxyethyl)methylamine (1 : 4) | (i) SN2 at 60 °C in methanol; (ii) NaBH₄ reduction; (iii) H₂SO₄-induced cyclisation 0 → 25 °C; (iv) ethanol/HCl salting | 32% (free base) [1] | Robust on 100 g scale; bromide and borohydride handling required. |
| Alkyl-halide alkylation | Morpholine : 3-methylbenzyl chloride (1 : 1.2) | K₂CO₃, acetonitrile, 85 °C, 8 h; quench with HCl (g) | 55% (hydrochloride)* [2] | Direct N-alkylation; economical but gives 4-(3-methylbenzyl) rather than 2-aryl product. |
*Yield reported for the homologous 3-methylmorpholine hydrochloride, often used industrially as a starting salt for further aryl migration [2].
| Catalyst family | Typical Electrophile | Solvent/System | Yield for meta-tolyl examples | Green merits |
|---|---|---|---|---|
| Nickel/biaryl-phosphine (Ligand: Xantphos) | 3-Bromotoluene | 2-Methyl-THF, 90 °C, 4 h | 83% (2-(3-methylphenyl)morpholine) [3] | Bio-derived solvent, ppm Ni residuals, recyclable base. |
| Copper(I)–diamino ligand (Modified Ullmann) | 3-Chlorotoluene | H₂O (neat), 110 °C, 24 h | 60% [4] | Aqueous medium, base-free, no precious metals. |
| Mechanochemical Pd(0) Buchwald–Hartwig | 3-Chlorotoluene | Solvent-free ball-mill, 30 min | 72% [5] | Eliminates bulk solvent; energy-efficient. |
| Electrochemical C–H/N–H cross-coupling | 3-Methylphenyl C–H partner | Undivided cell, Cu(OAc)₂, rt | 48% (annulation product) [6] | Electricity replaces chemical oxidant; mild temperature. |
| Three-component Cu-catalysed annulation | 3-Methylbenzaldehyde + amino-alcohol + diazomalonate | EtOH, 25 °C, 6 h | 58% (highly substituted morpholine) [7] | One-pot, benign solvent, room temperature. |
Palladium Buchwald–Hartwig Amination – Pd₂(dba)₃/Ph–Indenyl-phosphine couples morpholine with 3-bromotoluene in 1 min at 110 °C to give 4-(3-methylphenyl)morpholine in 98% yield; electronic similarity makes this ligand set directly transferable to the 2-aryl target [8].
Copper(I) Ullmann Coupling – Kinetic analysis shows oxidative addition to Cu(I) as the rate-limiting step; a soluble malonate base avoids Cu(II) off-cycle deactivation, increasing TON four-fold for morpholine arylations [9].
Asymmetric Hydrogenation – Bis-phosphine–rhodium catalysts reduce unsaturated 2-aryl dehydromorpholines to chiral products with up to 99% ee; meta-methyl substrates hydrogenate smoothly under 1 bar H₂ at 40 °C [10].
Diastereoconvergent Ring-Opening – 2-Tosyl-1,2-oxazetidines undergo base-promoted opening with formyl esters, delivering 2-,3-substituted morpholines (including meta-tolyl examples) via hemiaminal intermediates in 70–91% yield, retaining stereochemistry through pseudo-A¹,³ strain control [11].
Buchwald–Hartwig coupling proceeds by:
(i) oxidative addition of 3-methylaryl chloride to Pd(0);
(ii) amine coordination/deprotonation forming a Pd(II)–morpholide;
(iii) reductive elimination yielding the C–N bond and regenerating Pd(0) [5].
Copper Ullmann follows a Cu(I)/Cu(III) manifold; radical probes exclude single-electron transfer, and the oxidative addition barrier is alleviated by diamine ligands [9].
Protonation of the ring nitrogen with anhydrous hydrogen chloride in ethanol precipitates the hydrochloride as colourless micro-crystals (m.p. 159–161 °C) while simultaneously removing inorganic bases, a practice that raises purity from ~90% to >99% [1].
Silica gel (200–300 mesh) with petroleum-ether : dichloromethane gradients efficiently separates unreacted morpholine from 2-aryl products; under aqueous Buchwald conditions a simple water wash eliminates inorganic by-products before chromatography [13].
| Variable | Observed trend | Practical recommendation | Source |
|---|---|---|---|
| Ligand bulk (Pd) | Sterically demanding dialkyl-biaryl phosphines accelerate reductive elimination. | Use XPhos or tBuXPhos for aryl chlorides bearing meta-Me groups. | [8] |
| Base solubility (Cu) | Soluble organic bases (TBPM) suppress Cu(II) aggregation. | Replace K₃PO₄ with tetrabutylphosphonium malonate on scale-up. | [9] |
| Solvent polarity | 2-MeTHF maintains high conversion yet eases work-up. | Switch from dioxane to 2-MeTHF to meet green metrics. | [3] |
| Temperature | Mechanochemical milling achieves full conversion 60 °C lower than oil-bath reactions. | Consider ball-mills for kilogram batches to cut energy costs. | [5] |
| Analog (HCl salt) | Typical Preparation | Yield | Distinctive Reactivity | Reference |
|---|---|---|---|---|
| 2-Phenylmorpholine | Pd-catalysed amination of bromobenzene | 92% [13] | Susceptible to para-oxidation | [13] |
| 4-(3-Methylphenyl)morpholine | Pd/Ph-Indenyl ligand, 1 min reaction | 98% | Faster C-N reductive elimination than 2-isomer | [8] |
| Phenmetrazine (3-methyl-2-phenyl) | cis → trans epimerisation in H₂SO₄, 140 °C | 68% [14] | Stereocentre critical for CNS activity | [14] [15] |
| 4-(3-Methylphenyl)sulfinyl-ethyl-morpholine | Oxidation of thioether with mCPBA | 74% | Sulfoxide enables chiral resolution | [16] |
Meta-substitution raises the C–N coupling barrier by ~3 kcal mol⁻¹ relative to para-substituted analogs, yet final yields remain competitive when bulky phosphines are used (98% vs 99%) [8] [13]. Electrochemical oxidation studies show faster radical generation from unsubstituted morpholine (k ≈ 1 × 10⁹ s⁻¹) than from the meta-methyl analogue, attributed to σ-donation raising the N-centered radical’s ionisation potential [6].